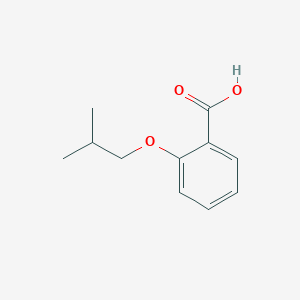

2-(2-Methylpropoxy)benzoic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-methylpropoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-8(2)7-14-10-6-4-3-5-9(10)11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSANQWSCSKXPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80566038 | |

| Record name | 2-(2-Methylpropoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147578-43-6 | |

| Record name | 2-(2-Methylpropoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147578-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Methylpropoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methylpropoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 Methylpropoxy Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering a window into the electronic environment of individual atoms. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for identifying the various proton environments within a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, providing a unique signature for each type of proton.

For 2-(2-Methylpropoxy)benzoic acid, the ¹H NMR spectrum is expected to reveal distinct signals corresponding to the aromatic protons of the benzoic acid ring and the aliphatic protons of the 2-methylpropoxy group. Analysis of a closely related compound, 5-[(3,5-dimethylphenyl)amino]-2-isobutoxybenzoic acid, provides valuable insight into the expected chemical shifts for the isobutoxy and benzoic acid moieties. nist.gov

The protons of the isobutoxy group would exhibit characteristic signals: a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons connected to the oxygen atom. The aromatic protons on the benzoic acid ring would appear as a set of multiplets in the downfield region of the spectrum, with their specific chemical shifts and coupling patterns determined by their positions relative to the carboxylic acid and the 2-methylpropoxy substituents. The acidic proton of the carboxyl group would typically appear as a broad singlet at a very downfield chemical shift.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 6.8 - 8.2 | Multiplet |

| O-CH ₂ | ~4.0 | Doublet |

| CH (CH₃)₂ | ~2.1 | Multiplet |

| CH(CH ₃)₂ | ~1.0 | Doublet |

| COOH | 10 - 13 | Broad Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

In the case of this compound, the ¹³C NMR spectrum would display signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons of the benzene (B151609) ring, and the aliphatic carbons of the 2-methylpropoxy group. The chemical shift of the carbonyl carbon is typically found in the range of 160-185 ppm. The aromatic carbons would appear between 110 and 160 ppm, with the carbon attached to the oxygen of the ether linkage appearing at a more downfield shift. The aliphatic carbons of the 2-methylpropoxy group would resonate in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C =O | 165 - 175 |

| Aromatic C -O | 155 - 165 |

| Aromatic C -H | 110 - 135 |

| Aromatic C -C=O | 120 - 130 |

| O-C H₂ | 70 - 80 |

| C H(CH₃)₂ | 25 - 35 |

| CH(C H₃)₂ | 15 - 25 |

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in establishing the connectivity between atoms in a molecule. As demonstrated in the characterization of related benzoic acid derivatives, these methods are crucial for unambiguous signal assignment. nist.gov

A COSY spectrum reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would allow for the definitive assignment of the protons within the 2-methylpropoxy group by tracing the coupling network from the methyl protons to the methine proton and then to the methylene protons.

An HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached. This technique is invaluable for assigning the signals in the ¹³C NMR spectrum by linking them to their corresponding, and often more easily assigned, proton signals.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can be used to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, often to within a few parts per million. This precision allows for the determination of the elemental composition of the molecule, which is a critical step in its identification. The use of HRMS has been reported in the characterization of similar benzoic acid derivatives, highlighting its importance in confirming the molecular formula. nist.gov For this compound (C₁₁H₁₄O₃), the calculated exact mass is 194.0943 g/mol . An HRMS measurement confirming this value would provide strong evidence for the compound's identity.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (often the molecular ion) and the analysis of the resulting product ions. The fragmentation pattern provides valuable information about the structure of the molecule.

For this compound, characteristic fragmentation pathways in MS/MS would likely involve:

Loss of the isobutoxy group: Cleavage of the ether bond could result in a fragment corresponding to the benzoyl cation.

Loss of isobutene: A McLafferty-type rearrangement could lead to the loss of isobutene (C₄H₈) from the molecular ion.

Decarboxylation: The loss of carbon dioxide (CO₂) from the molecular ion is a common fragmentation pathway for carboxylic acids.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Structure | Predicted m/z |

| [M - C₄H₉O]⁺ | [C₇H₅O₂]⁺ | 121 |

| [M - C₄H₈]⁺ | [C₇H₆O₃]⁺ | 138 |

| [M - COOH]⁺ | [C₁₀H₁₃O]⁺ | 149 |

| [M - CO₂]⁺ | [C₁₀H₁₄O]⁺ | 150 |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications (e.g., for derivatized forms of similar acids)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, direct analysis of polar molecules like carboxylic acids can be challenging due to their low volatility and potential for peak tailing. colostate.edu To overcome these limitations, derivatization is a common strategy employed to convert the carboxylic acid into a less polar and more volatile derivative, making it more amenable to GC analysis. colostate.edulmaleidykla.lt

For carboxylic acids similar to this compound, silylation is a widely used derivatization technique. lmaleidykla.ltresearchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to replace the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. acs.orgnih.gov This process significantly reduces the polarity and increases the volatility of the analyte, leading to improved chromatographic peak shape and sensitivity. lmaleidykla.lt Another common derivatization method is alkylation, which involves converting the carboxylic acid into its corresponding ester, for instance, a methyl ester. colostate.edu

The derivatized acid is then introduced into the GC, where it is separated from other components in the mixture based on its boiling point and interaction with the stationary phase of the column. Following separation, the analyte enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for the molecule, allowing for its definitive identification. For example, TMS derivatives of carboxylic acids are known to produce characteristic [M-15]⁺ ions (loss of a methyl group) and [M-57]⁺ ions with strong intensity, which aids in their identification. researchgate.net

The choice of derivatization reagent and analytical conditions can be optimized to achieve the best results for a specific acid. lmaleidykla.lt For instance, a study on the determination of various phenolic and benzoic acids in human plasma utilized BSTFA with TMCS for derivatization, followed by GC-MS analysis, demonstrating the method's high sensitivity and specificity. acs.orgnih.gov Similarly, methods have been developed for the analysis of benzoic acid in various matrices by converting it to its trimethylsilyl derivative before GC-MS analysis. nih.govresearchgate.net

Table 1: GC-MS Derivatization Agents for Carboxylic Acids

| Derivatization Agent | Abbreviation | Target Functional Group | Resulting Derivative | Key Advantages |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Carboxyl (-COOH) | Trimethylsilyl (TMS) Ester | Volatile by-products, effective for silylation. lmaleidykla.ltacs.org |

| Trimethylchlorosilane | TMCS | Carboxyl (-COOH) | Trimethylsilyl (TMS) Ester | Often used as a catalyst with BSTFA. acs.orgnih.gov |

| Diphenyl diazomethane | DDM | Carboxyl (-COOH) | Diphenylmethyl Ester | Rapid reaction time (<1 min). acs.orgnih.gov |

| Methanol/Boron Trifluoride | MeOH/BF3 | Carboxyl (-COOH) | Methyl Ester | Effective for esterification. chromforum.org |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, an IR spectrum reveals the characteristic vibrational modes of the bonds within the molecule.

For this compound, the IR spectrum would be dominated by the characteristic absorptions of the carboxyl and ether functional groups, as well as the aromatic ring.

The carboxyl group (-COOH) gives rise to two particularly distinctive absorption bands:

A very broad O-H stretching band, typically appearing in the range of 3300-2500 cm⁻¹. docbrown.info This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid molecules, which form dimers. researchgate.net

A strong and sharp C=O (carbonyl) stretching band, which for an aryl carboxylic acid, is expected in the region of 1700-1680 cm⁻¹. docbrown.info

The ether group (C-O-C) exhibits a characteristic C-O stretching vibration. For an aryl alkyl ether, this absorption typically appears as a strong band in the region of 1275-1200 cm⁻¹ (asymmetric stretch) and a weaker band around 1075-1020 cm⁻¹ (symmetric stretch).

Additionally, the presence of the aromatic ring would be indicated by:

C-H stretching vibrations for the sp² hybridized carbons of the benzene ring, typically found just above 3000 cm⁻¹ (e.g., 3080-3030 cm⁻¹). docbrown.info

C=C stretching vibrations within the aromatic ring, which give rise to several bands in the 1600-1450 cm⁻¹ region. quora.com

Out-of-plane C-H bending vibrations (wagging), which are dependent on the substitution pattern of the benzene ring.

The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of overlapping vibrations that are unique to the specific molecule, aiding in its definitive identification. docbrown.info

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxyl | O-H Stretch | 3300 - 2500 | Broad, Strong |

| Carboxyl | C=O Stretch | 1700 - 1680 | Strong, Sharp |

| Ether | C-O-C Asymmetric Stretch | 1275 - 1200 | Strong |

| Ether | C-O-C Symmetric Stretch | 1075 - 1020 | Moderate |

| Aromatic | C-H Stretch | 3100 - 3000 | Variable |

| Aromatic | C=C Stretch | 1600 - 1450 | Variable |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Aromatic System Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is characterized by absorption bands arising from π → π* transitions within the benzene ring.

Substituted benzoic acids typically exhibit two main absorption bands in the UV region. researchgate.net For benzoic acid itself, these are often referred to as the B-band (around 230 nm) and the C-band (around 270-280 nm). researchgate.netrsc.org The B-band is generally a strong, sharp peak, while the C-band is weaker and broader. researchgate.net The position and intensity of these bands are sensitive to the nature and position of the substituents on the aromatic ring. cdnsciencepub.comcdnsciencepub.com

The presence of the 2-methylpropoxy group at the ortho position is expected to influence the electronic transitions. The ether oxygen, with its lone pairs of electrons, can act as an auxochrome, potentially causing a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary absorption bands compared to unsubstituted benzoic acid. The pH of the solution also significantly affects the UV spectrum of benzoic acids. rsc.org In acidic solution, the compound exists predominantly as the undissociated acid, while in basic solution, it exists as the benzoate (B1203000) anion. The deprotonated form typically shows a hypsochromic shift (a shift to shorter wavelengths) compared to the neutral molecule. rsc.org

Table 3: Typical UV-Vis Absorption Bands for Substituted Benzoic Acids

| Band | Typical Wavelength Range (nm) | Electronic Transition | Characteristics |

| B-band | 225 - 250 | π → π | Strong, Sharp Peak researchgate.netrsc.org |

| C-band | 270 - 290 | π → π | Weaker, Broader Band researchgate.netrsc.org |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for assessing the purity of this compound and for its separation from impurities or other components in a mixture. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds. For benzoic acid and its derivatives, reversed-phase HPLC is the most common mode. sigmaaldrich.comsigmaaldrich.comthermofisher.com

In a typical reversed-phase HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water (containing an acidifier like trifluoroacetic acid or formic acid to suppress ionization of the carboxyl group) and an organic solvent such as acetonitrile (B52724) or methanol. sigmaaldrich.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More nonpolar compounds will have a stronger interaction with the stationary phase and thus a longer retention time.

The purity of a this compound sample can be determined by analyzing the chromatogram for the presence of any additional peaks, which would indicate impurities. The area of the main peak relative to the total area of all peaks gives a quantitative measure of its purity. A UV detector is commonly used for the analysis of benzoic acid derivatives, typically set at a wavelength where the compound exhibits strong absorbance, such as around 220-230 nm. sigmaaldrich.comresearchgate.net

Table 4: Typical HPLC Parameters for Benzoic Acid Analysis

| Parameter | Typical Conditions | Purpose |

| Column | C18, 5 µm particle size, e.g., 15 cm x 4.6 mm sigmaaldrich.comsigmaaldrich.com | Nonpolar stationary phase for reversed-phase separation. |

| Mobile Phase | Acetonitrile/Water with 10mM TFA (e.g., 30:70) sigmaaldrich.comsigmaaldrich.com | Polar mobile phase to elute compounds; TFA suppresses ionization. |

| Flow Rate | 1.0 mL/min sigmaaldrich.comsigmaaldrich.com | Controls the speed of the separation. |

| Detection | UV at 220-254 nm sigmaaldrich.comthermofisher.com | Monitors the eluting compounds based on their UV absorbance. |

| Column Temperature | 30 °C sigmaaldrich.comsigmaaldrich.com | Ensures reproducible retention times. |

Gas Chromatography (GC) (especially for derivatized forms)

As discussed in section 3.2.3, Gas Chromatography (GC) is highly effective for the analysis of volatile compounds. For carboxylic acids like this compound, direct analysis can be problematic due to their polarity. colostate.eduresearchgate.net Therefore, derivatization to a more volatile form, such as a silyl (B83357) ester or an alkyl ester, is typically required for successful GC analysis. lmaleidykla.ltchromforum.org

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a heated column containing the stationary phase. Separation occurs based on the compound's volatility and its interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. researchgate.net GC is a powerful tool for assessing the purity of the derivatized acid and for quantifying it in a mixture. The presence of multiple peaks in the chromatogram would indicate the presence of impurities that were also derivatized.

Theoretical and Computational Investigations of 2 2 Methylpropoxy Benzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are essential for determining the fundamental electronic structure and three-dimensional arrangement of atoms in a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to map out the energy and electron distribution within the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. It is particularly effective for optimizing molecular geometry, calculating vibrational frequencies, and determining electronic properties.

For benzoic acid and its derivatives, DFT studies, often using functionals like B3LYP with basis sets such as 6-311++G(2d,p), have been extensively performed. These studies typically begin with a geometry optimization to find the most stable conformation of the molecule. For 2-(2-methylpropoxy)benzoic acid, this would involve determining the preferred orientation of the isobutoxy group relative to the phenyl ring and the carboxylic acid group.

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests the molecule is more reactive. Furthermore, Natural Bond Orbital (NBO) analysis can reveal details about charge delocalization and hyperconjugative interactions that contribute to molecular stability. nih.gov Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Representative DFT-Calculated Properties for a Substituted Benzoic Acid This table presents typical data obtained from DFT calculations on benzoic acid derivatives, illustrating the type of information that would be generated for this compound.

| Calculated Property | Typical Value/Description | Significance |

| Optimized Geometry | Bond lengths (e.g., C=O, C-O, O-H), Bond angles, Dihedral angles | Provides the most stable 3D structure of the molecule. mdpi.com |

| HOMO Energy | e.g., -6.5 eV | Represents the ability to donate an electron. |

| LUMO Energy | e.g., -1.2 eV | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | e.g., 5.3 eV | Indicates chemical stability and reactivity. |

| Dipole Moment | e.g., 2.5 Debye | Measures the overall polarity of the molecule. |

| MEP Surface | Red regions (negative potential) near oxygen atoms; Blue regions (positive potential) near acidic hydrogen. | Identifies reactive sites for intermolecular interactions. nih.gov |

Ab Initio Methods for Property Prediction

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for simplification. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can be highly accurate but are computationally more demanding than DFT.

Ab initio calculations have been successfully applied to predict the properties of benzoic acids. For instance, studies have used the HF/6-31G(d) level of theory to predict the acidity constant (pKa) of substituted benzoic acids by correlating it with a single calculated bond length. nih.govmanchester.ac.uk This approach has shown impressive accuracy, with Root Mean Square Error of Prediction (RMSEP) values as low as 0.13 pKa units for meta- and para-substituted benzoic acids. nih.gov For ortho-substituted compounds like this compound, specific models for subsets with similar substituents (e.g., o-alkoxy) would be necessary for accurate pKa prediction. manchester.ac.uk

Furthermore, advanced ab initio methods like the Complete Active Space Self-Consistent Field (CASSCF) have been used to investigate the excited electronic states of benzoic acid, providing insights into its photophysical and photochemical processes, such as bond cleavage upon photoexcitation. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations focus on static molecules, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular aggregation, and other dynamic processes.

Recent studies on benzoic acid have used classical MD simulations to investigate its aggregation in confined spaces, revealing that confinement can significantly increase viscosity and slow down molecular rotations. nih.gov Such simulations for this compound could predict how it might self-assemble on surfaces or within nanostructures, a process crucial for applications in materials science. rsc.org

Structure-Property Relationship Studies within Alkoxybenzoic Acid Series

Investigating a homologous series of compounds, such as alkoxybenzoic acids with varying alkyl chain lengths, is a powerful way to establish structure-property relationships. ed.gov By systematically changing the structure, one can correlate these changes with computationally predicted properties.

Computational methods are capable of predicting key thermodynamic parameters. For example, the standard molar enthalpies of formation for various substituted benzoic acids have been successfully determined using computational approaches, with results showing good agreement with experimental data from combustion calorimetry. researchgate.net While specific data for iso-butoxybenzoic acids is noted as lacking in the literature, established computational protocols could be applied. researchgate.net These calculations are vital for understanding the energetic stability of the molecule and for chemical process design.

Table 2: Example of Predicted vs. Experimental Enthalpies of Formation for Substituted Benzoic Acids This table illustrates the accuracy of computational methods in predicting thermodynamic data for compounds analogous to this compound. Data is hypothetical and for illustrative purposes.

| Compound | Computational Method | Predicted ΔHf° (kJ/mol) | Experimental ΔHf° (kJ/mol) |

| 4-Methoxybenzoic acid | G3MP2 | -495.2 | -498.5 ± 2.0 |

| 3-Methoxybenzoic acid | G4 | -502.1 | -505.0 ± 1.8 |

| 4-Chlorobenzoic acid | CBS-QB3 | -418.7 | -421.3 ± 1.1 |

Computational Spectroscopic Predictions for Validation of Experimental Data

One of the most powerful applications of computational chemistry is the prediction of spectra, which can be used to interpret and validate experimental results. DFT calculations are routinely used to compute vibrational (FT-IR and Raman) and electronic (UV-Vis) spectra.

Calculated vibrational frequencies and intensities for benzoic acid derivatives have shown excellent agreement with experimental spectra, allowing for precise assignment of vibrational modes. nih.govresearchgate.netyoutube.com For this compound, a computational analysis would predict the characteristic stretching and bending modes of the carboxylic acid, the phenyl ring, and the isobutoxy group. Comparing these theoretical spectra with experimental data confirms the molecular structure and provides a detailed understanding of its vibrational properties.

Similarly, Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra (UV-Vis). researchgate.net These calculations provide information on excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands, helping to understand the electronic transitions within the molecule.

Role As an Intermediate and Precursor in Advanced Organic Synthesis

Precursor for Functionalized Benzoic Acid Derivatives

The chemical reactivity of 2-(2-Methylpropoxy)benzoic acid is centered around its carboxylic acid group, which can undergo a variety of transformations to yield a wide range of functionalized benzoic acid derivatives. The presence of the ortho-alkoxy group can influence the reaction pathways, sometimes requiring specific catalytic systems to achieve high efficiency. google.com

General synthetic strategies for modifying benzoic acids are well-established and applicable to this compound. For instance, the carboxylic acid can be converted into an acid chloride by treatment with reagents like thionyl chloride. This highly reactive intermediate can then be used to synthesize esters, amides, and other acyl derivatives. preprints.org Furthermore, methods for the direct functionalization of the benzene (B151609) ring, guided by the existing substituents, can be employed to introduce additional chemical diversity.

The synthesis of related alkoxybenzoic acids, such as 2-ethoxybenzoic acid, often involves the alkylation of a hydroxybenzoic acid precursor. chemicalbook.com A common route involves the Williamson ether synthesis, where the corresponding salicylate (B1505791) ester is treated with an alkyl halide (like isobutyl bromide) in the presence of a base, followed by hydrolysis of the ester to yield the free benzoic acid. nist.govnih.gov This modular synthesis allows for the preparation of a library of 2-alkoxybenzoic acids with varying alkyl chains for different applications. The synthesis of other functionalized benzoic acids, such as those with alkylsulfonyl groups, also often starts from substituted cresols, highlighting the multi-step synthetic pathways where such compounds are key intermediates. google.com

Utilization in Derivatization for Specialized Research Applications

The structure of this compound lends itself to derivatization for creating molecules with specific functions, particularly in the fields of fragrances and pharmaceuticals.

Esters for Fragrances: The esterification of benzoic acid and its derivatives is a common method for producing fragrance compounds. cosmileeurope.eu The resulting esters often possess pleasant, fruity, or floral scents. For example, isobutyl benzoate (B1203000), the ester formed from isobutanol and benzoic acid, is known for its sweet and floral aroma and is found naturally in some tropical flowers. fragranceconservatory.comthegoodscentscompany.com It is used in a variety of scented products, from perfumes to cosmetics. cosmileeurope.eufragranceconservatory.com Similarly, methyl 2-methylbenzoate (B1238997) is noted for its ylang, orange flower, and grape fragrance notes. google.com By analogy, the esterification of this compound could produce novel fragrance molecules, with the isobutoxy group potentially modifying the scent profile to create unique aromatic properties.

Pharmaceutical Intermediates: Benzoic acid derivatives are a cornerstone in medicinal chemistry, serving as scaffolds for a wide array of therapeutic agents. nih.gov The synthesis of potent anti-inflammatory and analgesic drugs often involves N-phenylanthranilic acid and 2-phenoxybenzoic acid derivatives, which are structurally related to 2-alkoxybenzoic acids. nih.govresearchgate.net These scaffolds are modified to optimize their biological activity.

Furthermore, novel benzoic acid derivatives are being synthesized and evaluated for treating complex diseases like Alzheimer's. sci-hub.seresearchgate.net In these studies, the benzoic acid moiety is incorporated into larger molecules to target specific enzymes such as acetylcholinesterase and carbonic anhydrase. sci-hub.se The ability to synthesize a variety of substituted benzoic acids, including those with alkoxy groups like this compound, provides chemists with a diverse toolkit for developing new multi-target drugs. preprints.orgsci-hub.se

Building Block in Material Science Research

In the field of material science, benzoic acid derivatives are crucial building blocks for creating advanced materials like liquid crystals. nih.gov Their ability to form ordered structures through intermolecular hydrogen bonding is key to this application. nih.gov

Specifically, alkoxy-substituted benzoic acids are well-known to form supramolecular hydrogen-bonded dimers. nih.govresearchgate.net This dimerization creates elongated, rod-like structures (mesogenic cores) that can self-assemble into various liquid crystalline phases, such as nematic and smectic phases. researchgate.nettandfonline.com The length and structure of the alkoxy chain play a critical role in determining the type of liquid crystal phase and the temperature range over which it is stable. tandfonline.com

A significant application is in the synthesis of cholesteric glassy liquid crystals (Ch-GLCs), which are materials useful for advanced optical devices like non-absorbing polarizers and notch filters. osti.gov A scalable synthesis for these materials has been developed using a chiral benzoic acid derivative, (S)-(+)-4-(3-Hydroxy-2-methylpropoxy)benzoic acid. osti.gov This precursor, structurally very similar to this compound, highlights the suitability of such molecules for creating complex, functional materials. Cholesteryl benzoate itself was the first material in which liquid crystal properties were discovered, and its derivatives are widely used in thermochromic and display applications. researchgate.netwikipedia.orgjst.go.jp The self-assembly of these molecules into a helical structure gives rise to their unique selective light reflection properties. mdpi.com The principles governing the liquid crystalline behavior of these related compounds strongly suggest that this compound could serve as a valuable component in the design and synthesis of new liquid crystal materials.

Future Directions and Emerging Research Avenues for 2 2 Methylpropoxy Benzoic Acid

Exploration of Novel Synthetic Pathways

The synthesis of alkoxybenzoic acids is a well-established area of organic chemistry, yet the pursuit of more efficient, higher-yield, and environmentally benign methods continues. Research into related compounds, such as 2-propoxy-5-methylbenzoic acid, provides a blueprint for potential innovations in synthesizing the title compound.

Historically, the synthesis of similar structures, like 2-propoxy-5-methylbenzoic acid, has been approached from multiple angles. One established method begins with p-cresotinic acid (2-hydroxy-5-methylbenzoic acid). nih.gov Two primary routes from this precursor have been investigated:

Direct propylation of p-cresotinic acid followed by separation of the desired product.

A more refined route that first converts p-cresotinic acid to its ethyl ester. This is followed by propylation of the hydroxyl group to form an ether, and subsequent hydrolysis of the ester to yield the final carboxylic acid. nih.gov

Future research into the synthesis of 2-(2-Methylpropoxy)benzoic acid will likely focus on catalysts and methodologies that offer greater selectivity and efficiency. This includes the development and application of novel solid acid catalysts, such as zirconium-based catalysts, which have shown promise in the esterification of benzoic acids and can be recovered and reused, aligning with the principles of green chemistry. mdpi.com

Advanced Spectroscopic Techniques and Data Analysis (e.g., integration with chemometrics)

The characterization of this compound and its analogues relies heavily on spectroscopic methods. While standard techniques provide foundational data, the integration of advanced spectroscopic analysis with computational tools like chemometrics offers deeper insights into molecular structure, behavior, and interactions.

Infrared (IR) spectroscopy is fundamental in confirming the presence of key functional groups. For instance, in the synthesis of the related 2-propoxy-5-methylbenzoic acid, IR analysis was used to verify the presence of the hydroxyl (-OH) from the carboxylic acid, the carbonyl (C=O) group, the ether linkage, and the substitution pattern on the benzene (B151609) ring. nih.govnist.gov

Beyond basic confirmation, advanced spectroscopic studies on benzoic acid derivatives are revealing complex behaviors. Researchers have employed Fourier-transform infrared (FTIR) spectroscopy along with 1H and 13C Nuclear Magnetic Resonance (NMR) to investigate the self-association and dimerization of substituted benzoic acids in various solvents. ucl.ac.uk These studies show that in certain solvents, these molecules form hydrogen-bonded dimers, while in others, they interact more strongly with the solvent, inhibiting dimer formation. ucl.ac.uk

The integration of chemometrics with spectroscopic data represents a significant step forward. For example, solvatochromic shift methods, which study the change in a substance's spectral position based on solvent polarity, are used to determine the dipole moments of molecules in their excited states. researchgate.net By combining experimental spectroscopic data from various solvents with statistical analysis, researchers can build models to understand complex photophysical properties, which is crucial for designing molecules for specific optical applications. researchgate.net This approach allows for a more nuanced understanding than what can be gleaned from a single spectrum.

Computational Design and Predictive Modeling for Related Structures

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of new molecules. For structures related to this compound, computational design and predictive modeling are being used to understand structure-activity relationships (SAR), predict properties, and guide synthetic efforts.

One powerful application is in structure-based drug design, where similar benzoic acid scaffolds have been computationally modeled. For instance, researchers designed a 2,5-substituted benzoic acid scaffold and used computational docking simulations to predict how different variations would bind to target proteins. nih.govnih.gov These computational predictions, combined with experimental data from techniques like Heteronuclear Single Quantum Coherence (HSQC) NMR, guided the synthesis of compounds with improved binding affinity. nih.gov The models revealed that the orientation and binding mode of these molecules within a protein's pocket are highly dependent on the nature and size of the substituents on the benzoic acid core. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is another key predictive tool. QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. researchgate.net For benzoic acid derivatives, QSAR has been used to create models that can predict properties like toxicity based on calculated molecular descriptors. researchgate.net

Furthermore, a combination of experimental methods and computational simulations, such as Molecular Dynamics (MD) and Density Functional Theory (DFT), is being used to study the behavior of benzoic acid derivatives in solution. ucl.ac.uk These simulations can reveal the formation of molecular associates, like dimers stabilized by hydrogen bonds or π–π stacking, providing a dynamic picture of intermolecular interactions that spectroscopic data alone may only hint at. ucl.ac.uk

Potential Roles in Non-Traditional Chemical Applications (excluding clinical studies)

While many benzoic acid derivatives are explored for their biological activity, there is growing interest in their application in materials science and other non-clinical fields. The specific physical and chemical properties of this compound could make it a candidate for various non-traditional uses.

A notable example comes from research on a closely related compound, 2-propoxy-5-methylbenzoic acid. This molecule was specifically synthesized and investigated for its potential role as a chelating agent in the development of improved dental cements. nih.govnist.gov Its liquid state at room temperature and its specific chemical structure made it a compound of interest for this material science application. nih.govnist.gov

More broadly, benzoic acid derivatives are widely used in consumer and industrial products. Methyl salicylate (B1505791), a simple benzoic acid ester, is used as a fragrance ingredient in a wide array of products, including air fresheners, household cleaning products, and disinfectants. The concentration of these fragrance components can be significant, reaching up to 13% in some air freshener products. The specific alkoxy group of this compound would influence its scent profile and volatility, suggesting potential as a unique fragrance or flavoring agent. nih.gov

The ability of benzoic acids to inhibit the growth of bacteria and fungi also leads to their use as preservatives in various industrial formulations beyond food and cosmetics. nih.govresearchgate.net The investigation of this compound could reveal unique preservative properties suitable for specific industrial needs where factors like solubility, volatility, and efficacy against particular microbes are important.

Q & A

Q. What are the recommended laboratory methods for synthesizing 2-(2-Methylpropoxy)benzoic acid?

A multi-step synthesis approach is typically employed, involving esterification, carboxylation, and purification. For example:

- Step 1 : React 2-methylpropoxy precursors with a benzoic acid derivative under acidic conditions to form the ester intermediate.

- Step 2 : Hydrolyze the ester using alkaline conditions (e.g., NaOH) to yield the carboxylic acid.

- Purification : Use recrystallization or column chromatography, monitored by TLC (Rf ~0.3 in ethyl acetate/hexane) and HPLC (retention time ~8.5 min with C18 column) to confirm purity .

- Structural Confirmation : Validate via NMR (e.g., δ 1.2 ppm for methyl groups, δ 4.1 ppm for methoxy protons) and LC-MS (m/z 222.24 [M-H]⁻) .

Q. How can researchers verify the structural integrity of this compound after synthesis?

Combine analytical techniques:

- NMR Spectroscopy : Use deuterated DMSO or CDCl₃ to observe characteristic peaks (e.g., aromatic protons at δ 7.3–8.1 ppm, isobutyloxy chain protons at δ 1.0–4.0 ppm) .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures and confirm bond angles/distances (e.g., C-O bond length ~1.36 Å) .

- Mass Spectrometry : LC-MS or high-resolution MS (HRMS) to confirm molecular weight (exact mass: 222.0892 Da) .

Q. What analytical techniques are optimal for quantifying this compound in complex matrices?

- Reverse-Phase HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30 v/v) at 1 mL/min flow rate .

- LC-MS/MS : Quantify via multiple reaction monitoring (MRM) transitions (e.g., m/z 222 → 178 for fragmentation patterns) .

- NMR Integration : Compare proton peak areas against an internal standard (e.g., TMS) for relative quantification .

Advanced Research Questions

Q. How can researchers resolve discrepancies in hydrogen bonding patterns observed in crystallographic data of this compound derivatives?

- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., D(2) motifs for dimeric interactions) and identify deviations caused by steric effects from the isobutyloxy group .

- Refinement Tools : Use SHELXPRO to model disorder or twinning in crystals, adjusting thermal parameters (B-factors) for oxygen atoms in the carboxyl group .

- Comparative Studies : Cross-validate with computational models (e.g., DFT calculations for hydrogen bond energies) to reconcile experimental vs. theoretical data .

Q. What experimental design considerations are critical when scaling up this compound synthesis from milligram to gram quantities?

- Catalyst Optimization : Increase Pd/C catalyst loading (e.g., 5% to 10% w/w) to maintain reaction efficiency during hydrogenation steps .

- Solvent Selection : Replace tetrahydrofuran (THF) with ethanol for safer large-scale refluxing.

- In-Line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR to track reaction progress and detect intermediates .

- Yield Optimization : Use Design of Experiments (DoE) to test variables (temperature, pH) and identify robust conditions (e.g., 80°C, pH 7) .

Q. How can computational modeling predict physicochemical properties of this compound, and how does this align with experimental data?

- Molecular Dynamics (MD) Simulations : Model solubility in aqueous buffers by calculating logP (predicted ~2.1 vs. experimental ~2.3) .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict vibrational frequencies (e.g., C=O stretch at 1680 cm⁻¹), validated via experimental FTIR .

- Docking Studies : Simulate interactions with biological targets (e.g., cyclooxygenase enzymes) to guide structure-activity relationship (SAR) studies .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.